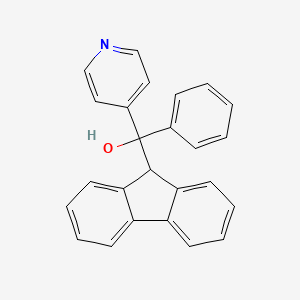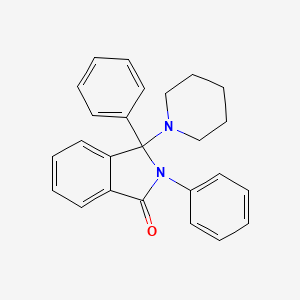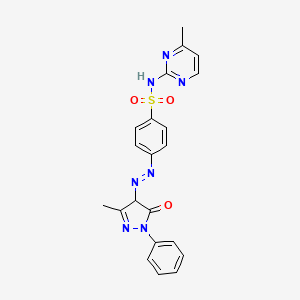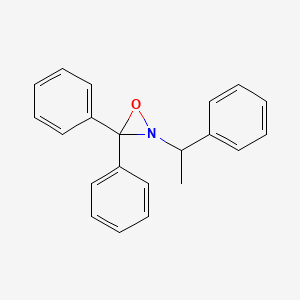
3,3-Diphenyl-2-(1-phenylethyl)-1,2-oxaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Diphenyl-2-(1-phenylethyl)-1,2-oxaziridine is a chemical compound that belongs to the class of oxaziridines. Oxaziridines are three-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This specific compound is characterized by the presence of two phenyl groups and a phenylethyl group attached to the oxaziridine ring. It is known for its unique structural properties and reactivity, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diphenyl-2-(1-phenylethyl)-1,2-oxaziridine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted ketone with an amine and an oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane, and the temperature is carefully controlled to ensure the formation of the desired oxaziridine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-grade equipment to ensure consistent and high-yield production.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Diphenyl-2-(1-phenylethyl)-1,2-oxaziridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridinium ions.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The oxaziridine ring can undergo substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as peracids, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxaziridinium ions, while reduction can produce amines. Substitution reactions can result in a variety of substituted oxaziridines.
Aplicaciones Científicas De Investigación
3,3-Diphenyl-2-(1-phenylethyl)-1,2-oxaziridine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound’s reactivity makes it useful in studying biological oxidation and reduction processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial applications.
Mecanismo De Acción
The mechanism of action of 3,3-Diphenyl-2-(1-phenylethyl)-1,2-oxaziridine involves its ability to undergo oxidation and reduction reactions. The compound can interact with various molecular targets, including enzymes and other proteins, through its reactive oxaziridine ring. These interactions can lead to the formation of reactive intermediates, which can further participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Diphenyl-1,2-oxaziridine: Lacks the phenylethyl group, making it less sterically hindered.
2-Phenyl-1,2-oxaziridine: Contains only one phenyl group, resulting in different reactivity and properties.
3,3-Diphenyl-2-methyl-1,2-oxaziridine: The methyl group provides different steric and electronic effects compared to the phenylethyl group.
Uniqueness
3,3-Diphenyl-2-(1-phenylethyl)-1,2-oxaziridine is unique due to the presence of both phenyl and phenylethyl groups, which influence its reactivity and stability. This combination of substituents makes it a valuable compound for studying various chemical and biological processes.
Propiedades
Número CAS |
64954-02-5 |
|---|---|
Fórmula molecular |
C21H19NO |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
3,3-diphenyl-2-(1-phenylethyl)oxaziridine |
InChI |
InChI=1S/C21H19NO/c1-17(18-11-5-2-6-12-18)22-21(23-22,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3 |
Clave InChI |
OZSZMZQRLSYNMX-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)N2C(O2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


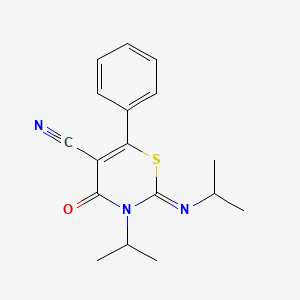

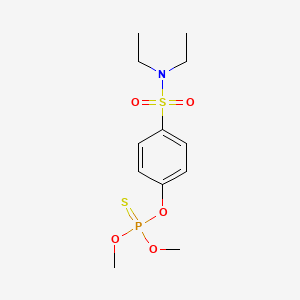
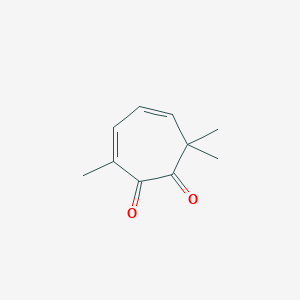
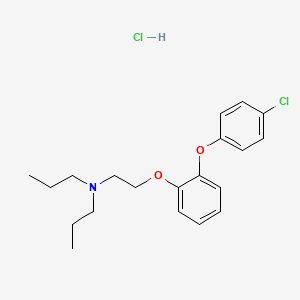
![2,7-diethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12803775.png)
